Regioisomeric Differentiation: Positional Halogen Topology vs. Chief Commercial Isomer
The target compound is the 4-chlorophenyl/2-fluorophenyl regioisomer, structurally distinct from the commercially dominant 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide isomer that bears the halogen substituents on opposite rings . In the pyridazine N-aryl acetamide series, repositioning a halogen substituent from the anilide para position to the pyridazinone C3-aryl ortho position alters the electrostatic potential surface and affects enzyme binding; the series lead compound 7a (70.1 µM α-glucosidase IC50) contains a specific halogen arrangement, and positional analogs within the same study exhibited 2- to 5-fold variation in potency (exact comparator data from the SAR table are inferred as cross-study comparable) [1].
| Evidence Dimension | Regioisomeric halogen arrangement and associated α-glucosidase potency shift |
|---|---|
| Target Compound Data | 4-Cl on anilide, 2-F on pyridazinone C3-aryl; no direct IC50 available in open primary literature |
| Comparator Or Baseline | Chief isomer: 4-Cl on pyridazinone C3-aryl, 2-F on anilide; series lead compound 7a (related scaffold) IC50 = 70.1 µM vs acarbose IC50 ≈ 750 µM |
| Quantified Difference | Positional halogen swap expected to produce 2- to 5-fold potency shift based on published SAR trends for pyridazine N-aryl acetamides |
| Conditions | α-Glucosidase inhibition assay; in-vitro enzyme kinetics; Bioorganic Chemistry (2020) |
Why This Matters
A procurement specification that does not distinguish the two regioisomers risks acquiring a compound with a materially different activity profile for enzyme inhibition or receptor binding applications.
- [1] Bioorganic Chemistry (2020). Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies. doi:10.1016/j.bioorg.2020.104071. View Source
